Cas no 2228221-87-0 (2-1-(1-phenyl-1H-pyrazol-4-yl)cyclopropylpropan-2-amine)

2-1-(1-Phenyl-1H-pyrazol-4-yl)cyclopropylpropan-2-amine is a structurally unique compound featuring a cyclopropyl ring adjacent to a pyrazole moiety, imparting significant steric and electronic effects. This configuration enhances its potential as a versatile intermediate in pharmaceutical and agrochemical synthesis. The phenyl-substituted pyrazole group contributes to its stability and reactivity, making it suitable for further functionalization. The presence of the propan-2-amine group offers a handle for derivatization, enabling the development of biologically active molecules. Its rigid cyclopropyl core may confer improved metabolic stability in drug discovery applications. The compound's well-defined stereochemistry and purity profile ensure reproducibility in research and industrial processes.
2-1-(1-phenyl-1H-pyrazol-4-yl)cyclopropylpropan-2-amine structure
2228221-87-0 structure
Product Name:2-1-(1-phenyl-1H-pyrazol-4-yl)cyclopropylpropan-2-amine
CAS No:2228221-87-0
MF:C15H19N3
MW:241.331463098526
CID:6008363
PubChem ID:165706161
Update Time:2025-05-22

2-1-(1-phenyl-1H-pyrazol-4-yl)cyclopropylpropan-2-amine Chemical and Physical Properties

Names and Identifiers

    • 2-1-(1-phenyl-1H-pyrazol-4-yl)cyclopropylpropan-2-amine
    • 2-[1-(1-phenyl-1H-pyrazol-4-yl)cyclopropyl]propan-2-amine
    • EN300-1862996
    • 2228221-87-0
    • Inchi: 1S/C15H19N3/c1-14(2,16)15(8-9-15)12-10-17-18(11-12)13-6-4-3-5-7-13/h3-7,10-11H,8-9,16H2,1-2H3
    • InChI Key: IMSHILJQDVMPLU-UHFFFAOYSA-N
    • SMILES: NC(C)(C)C1(C2C=NN(C3C=CC=CC=3)C=2)CC1

Computed Properties

  • Exact Mass: 241.157897619g/mol
  • Monoisotopic Mass: 241.157897619g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 303
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 43.8Ų

2-1-(1-phenyl-1H-pyrazol-4-yl)cyclopropylpropan-2-amine Pricemore >>

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Additional information on 2-1-(1-phenyl-1H-pyrazol-4-yl)cyclopropylpropan-2-amine

Research Briefing on 2-1-(1-phenyl-1H-pyrazol-4-yl)cyclopropylpropan-2-amine (CAS: 2228221-87-0)

In recent years, the compound 2-1-(1-phenyl-1H-pyrazol-4-yl)cyclopropylpropan-2-amine (CAS: 2228221-87-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique cyclopropyl and pyrazole moieties, has shown promising potential in various therapeutic applications, particularly in the modulation of central nervous system (CNS) targets. The following briefing synthesizes the latest findings on this compound, highlighting its pharmacological properties, mechanisms of action, and potential clinical applications.

The structural uniqueness of 2-1-(1-phenyl-1H-pyrazol-4-yl)cyclopropylpropan-2-amine lies in its hybrid architecture, combining a phenylpyrazole scaffold with a cyclopropylamine group. Recent studies have elucidated its role as a potent and selective ligand for serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. These receptors are critically involved in mood regulation, cognition, and neuropsychiatric disorders, making this compound a candidate for further investigation in treating conditions such as depression, anxiety, and schizophrenia.

Pharmacokinetic studies of 2-1-(1-phenyl-1H-pyrazol-4-yl)cyclopropylpropan-2-amine have demonstrated favorable bioavailability and blood-brain barrier penetration, which are essential for CNS-targeted therapeutics. In vitro and in vivo experiments have shown that the compound exhibits high receptor binding affinity and functional selectivity, with minimal off-target effects. These properties underscore its potential as a lead compound for the development of novel psychotropic medications.

Recent preclinical trials have further explored the therapeutic efficacy of this molecule. For instance, animal models of depression treated with 2-1-(1-phenyl-1H-pyrazol-4-yl)cyclopropylpropan-2-amine exhibited significant improvements in behavioral metrics, such as reduced immobility time in the forced swim test, a standard measure of antidepressant activity. Additionally, the compound demonstrated anxiolytic effects in elevated plus maze tests, suggesting its broad applicability in mood disorder therapeutics.

Despite these promising findings, challenges remain in the clinical translation of 2-1-(1-phenyl-1H-pyrazol-4-yl)cyclopropylpropan-2-amine. Issues such as metabolic stability, potential drug-drug interactions, and long-term safety profiles require further investigation. Ongoing research aims to optimize the compound's pharmacokinetic and pharmacodynamic properties through structural modifications and formulation strategies.

In conclusion, 2-1-(1-phenyl-1H-pyrazol-4-yl)cyclopropylpropan-2-amine represents a compelling avenue for future drug development in the CNS space. Its unique pharmacological profile and demonstrated efficacy in preclinical models position it as a molecule of high interest for both academic and industrial researchers. Continued exploration of its mechanisms and therapeutic potential will be critical in advancing this compound toward clinical applications.

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